PI3Kα Inhibition vs. PKI-402 and PI-103
PI3K/mTOR Inhibitor-4 demonstrates approximately 3.2-fold greater potency against PI3Kα (IC50 = 0.63 nM) compared to PKI-402 (IC50 = 2 nM) and PI-103 (IC50 = 2 nM) in enzymatic assays [1]. This quantitative difference in PI3Kα inhibition is further accentuated by the compound's pronounced isoform selectivity pattern, with a PI3Kβ/PI3Kα selectivity ratio of 150 (94.54 nM / 0.63 nM) compared to PKI-402's ratio of 3.5 (7 nM / 2 nM) [1].
| Evidence Dimension | PI3Kα enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.63 nM |
| Comparator Or Baseline | PKI-402: 2 nM; PI-103: 2 nM |
| Quantified Difference | 3.2-fold lower IC50 vs. both comparators |
| Conditions | Biochemical enzymatic assay; recombinant PI3Kα protein |
Why This Matters
This difference enables researchers to achieve equivalent pathway suppression at lower compound concentrations, potentially reducing off-target effects in cellular assays where PI3Kβ inhibition may confound interpretation.
- [1] Yan G, Pu C, Lan S, Zhong X, Zhou M, Hou X, Yang J, Shan H, Zhao L, Li R. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. Eur J Med Chem. 2019;178:667-686. View Source
